molecular formula C19H25FN4O3 B12710248 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- CAS No. 182869-01-8

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12710248
CAS No.: 182869-01-8
M. Wt: 376.4 g/mol
InChI Key: OVHAOWSQROVGGI-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and piperazine ring formation. Common reagents used in these reactions include alkyl halides, fluorinating agents, and piperazine derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool in synthetic organic chemistry.

    Biology: Researchers investigate the compound’s biological activities, such as its potential as an antimicrobial or anticancer agent.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: The compound’s chemical stability and reactivity make it useful in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Fluoroquinolones: A class of antibiotics that includes compounds with similar structural features and mechanisms of action.

    Piperazine derivatives: Compounds containing the piperazine ring, which is a common structural motif in many biologically active molecules.

Uniqueness

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- stands out due to its unique combination of structural features, such as the presence of the naphthyridine core, the piperazine ring, and the fluorine atom. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

182869-01-8

Molecular Formula

C19H25FN4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-tert-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H25FN4O3/c1-5-22-6-8-23(9-7-22)17-14(20)10-12-15(25)13(18(26)27)11-24(16(12)21-17)19(2,3)4/h10-11H,5-9H2,1-4H3,(H,26,27)

InChI Key

OVHAOWSQROVGGI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

Origin of Product

United States

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